molecular formula C21H13ClF6N2O2 B2875156 N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-73-3

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2875156
CAS No.: 946248-73-3
M. Wt: 474.79
InChI Key: IPNVSLCRUWWYQW-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,5-bis(trifluoromethyl)aniline, 2-chlorobenzyl chloride, and a dihydropyridine precursor. The reaction conditions may involve:

    Step 1: Nitration of 3,5-bis(trifluoromethyl)aniline to form the corresponding nitro compound.

    Step 2: Reduction of the nitro compound to the amine.

    Step 3: Alkylation of the amine with 2-chlorobenzyl chloride.

    Step 4: Cyclization with a dihydropyridine precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(3,5-difluorophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(3,5-bis(trifluoromethyl)phenyl)-1-(2-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of trifluoromethyl groups and a chlorobenzyl moiety can enhance its stability and interaction with biological targets.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF6N2O2/c22-17-6-2-1-4-12(17)11-30-7-3-5-16(19(30)32)18(31)29-15-9-13(20(23,24)25)8-14(10-15)21(26,27)28/h1-10H,11H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVSLCRUWWYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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